N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-11-3-4-13-14(8-11)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIHZOMNWZBNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS. Its structure incorporates a benzodioxane moiety and a thienopyrimidine derivative, which may contribute to its biological properties.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from similar structures. For instance, a series of sulfonamides including benzodioxane derivatives were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their enzyme inhibition capabilities .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Benzodioxane Derivative | α-glucosidase | Moderate Inhibition |
| Benzodioxane Derivative | Acetylcholinesterase | Significant Inhibition |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have been tested against various bacterial strains. For example, derivatives containing the 1,4-benzodioxane ring system exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These results indicate that similar derivatives could also exhibit comparable antimicrobial effects .
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 6.12 | High |
| Escherichia coli | 25 | Moderate |
Anticancer Activity
The anticancer potential of related compounds has been explored in various cell lines. For instance, compounds with thienopyrimidine structures have shown promising results in inhibiting cancer cell proliferation in both 2D and 3D assay formats. The most active compounds demonstrated IC values in the low micromolar range against A549 lung cancer cells .
| Cell Line | IC (μM) | Assay Format |
|---|---|---|
| A549 | 8.78 | 2D |
| NCI-H358 | 6.68 | 2D |
Case Studies
- Enzyme Inhibition : A study synthesized various benzodioxane derivatives and assessed their inhibitory effects on key enzymes associated with T2DM and AD. The findings showed that certain modifications to the benzodioxane structure enhanced inhibitory activity significantly.
- Antimicrobial Testing : Another research effort focused on synthesizing thiazolidinone derivatives from benzodioxane precursors and evaluating their antibacterial and antifungal activities using standard reference methods. Some derivatives outperformed conventional antibiotics in terms of efficacy against tested strains .
Scientific Research Applications
Antidiabetic Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamides exhibit significant inhibitory activity against α-glucosidase enzymes. This suggests potential use in managing Type 2 diabetes mellitus (T2DM). The mechanism involves delaying carbohydrate absorption in the intestine, thus lowering postprandial blood glucose levels .
Neuroprotective Effects
Studies have explored the neuroprotective properties of benzodioxin derivatives against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions and memory retention .
Antimicrobial Properties
Preliminary studies suggest that compounds containing the thienopyrimidine scaffold may exhibit antimicrobial activity against various pathogens. Such properties could be leveraged for developing new antibiotics or antifungal agents .
Case Study 1: Enzyme Inhibition for Diabetes Management
A study synthesized several derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetamides and evaluated their α-glucosidase inhibitory activity. Results demonstrated that certain modifications significantly enhanced inhibitory potency compared to standard drugs like acarbose .
Case Study 2: Neuroprotective Screening
Another research effort focused on assessing the neuroprotective effects of similar compounds through in vitro assays measuring AChE inhibition. Compounds showed promising results with IC50 values lower than those of existing AChE inhibitors .
Case Study 3: Antimicrobial Activity Assessment
A recent investigation tested various thienopyrimidine derivatives for antimicrobial efficacy against common bacterial strains. The findings indicated that some derivatives possessed substantial antibacterial properties, warranting further exploration for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The target compound’s analogs differ primarily in substituents on the pyrimidine ring, the presence of additional fused rings, or modifications to the benzodioxin moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name | Substituents/Primary Modifications | Molecular Formula | Molecular Weight (g/mol) | Reported Bioactivity |
|---|---|---|---|---|
| Target Compound | 3,6-Dimethyl on thienopyrimidine; benzodioxin-thioacetamide linkage | C₂₁H₁₉N₃O₄S₂ | 441.52 | Not reported (in evidence) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | 2-Methoxyphenyl at pyrimidine C3 | C₂₄H₂₂N₃O₅S₂ | 504.58 | Not reported |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | Pyrimidoindole core; methyl at C3 | C₂₂H₁₈N₄O₃S | 418.47 | Not reported |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carboxylic acid substituent | C₁₀H₁₀O₄ | 194.18 | Anti-inflammatory (comparable to ibuprofen) |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide linker; 3,5-dimethylphenyl | C₂₅H₂₄ClN₃O₅S | 514.00 | Antimicrobial (low hemolytic activity) |
Key Observations:
Research Findings and Implications
Bioactivity Trends in Analogs
- Anti-inflammatory Activity : The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative demonstrated efficacy in reducing carrageenan-induced edema, highlighting the benzodioxin moiety’s role in modulating inflammation .
- Antimicrobial Potential: Sulfonamide derivatives with benzodioxin-thioacetamide linkages (e.g., compound 7l in ) showed low hemolytic activity and significant antimicrobial effects, suggesting that the thioether group enhances selectivity.
Structure-Activity Relationships (SAR)
- Thioacetamide Linkage : Critical for sulfur-mediated interactions (e.g., covalent binding or disulfide bridge formation) with biological targets.
- Benzodioxin Ring : Enhances lipophilicity and may improve blood-brain barrier penetration in CNS-targeting agents.
- Pyrimidine Substituents : Electron-withdrawing groups (e.g., oxo, methyl) stabilize the ring system and influence tautomerism, affecting binding kinetics.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of the benzodioxin amine with a thienopyrimidinyl-sulfanyl acetyl chloride intermediate. Key optimization steps include:
- Catalyst Selection : Use base catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency.
- Temperature Control : Maintain reaction temperatures between 60–80°C to prevent side reactions while ensuring complete conversion .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >80% purity. Validate purity via melting point analysis (e.g., observed mp 230°C) .
Advanced Tip: Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and optimize reaction times.
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 12.50 ppm for NH, 10.10 ppm for NHCO, and 2.19 ppm for CH3 groups) to confirm connectivity and substituent positions .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., [M+H]+ = 344.21) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical values (e.g., C: 45.29% vs. 45.36%) to assess purity .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative purity assessment.
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group may act as a hydrogen-bond acceptor .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on the thienopyrimidin-4-one core for potential π-π stacking interactions .
Validation: Cross-reference computational results with experimental bioactivity assays (e.g., IC50 values).
Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation or impurities .
- Dose-Response Curves : Generate full dose-response profiles (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
Q. What methodologies are employed to study the structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Functional Group Substitution : Systematically replace substituents (e.g., 3,6-dimethyl groups on the thienopyrimidin ring) and assess bioactivity changes. For example, bulkier alkyl groups may enhance lipophilicity and membrane permeability .
- In Silico SAR : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties and prioritize derivatives for synthesis .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding motifs (e.g., hydrogen bonds with the acetamide moiety) .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated derivatives or affinity chromatography to isolate interacting proteins .
- Kinetic Studies : Measure enzyme inhibition (e.g., via Michaelis-Menten plots) to determine inhibition constants (Ki) and mode of action (competitive/non-competitive) .
- Gene Expression Profiling : Apply RNA-seq or qPCR to identify downstream pathways affected by the compound .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism to calculate EC50/IC50 values .
- ANOVA with Post Hoc Tests : Compare multiple derivatives under identical conditions to identify significant activity differences (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to highlight critical structural features driving activity .
Experimental Design Frameworks
Q. How can a theoretical framework guide the design of studies on this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Link research to established theories (e.g., kinase inhibition for anticancer activity) to formulate testable hypotheses. For example, the thienopyrimidin core may mimic ATP-binding motifs in kinases .
- Iterative Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature) and identify optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
